8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride
Overview
Description
8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound used as a pharmaceutical intermediate . It has a molecular weight of 248.55 .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ) involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives . The reaction was first described by Pictet and Spengler .Molecular Structure Analysis
The molecular structure of 8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride is represented by the linear formula C9H11BrClN . The InChI code for this compound is 1S/C9H10BrN.ClH/c10-9-3-1-2-7-4-5-11-6-8 (7)9;/h1-3,11H,4-6H2;1H .Chemical Reactions Analysis
The chemical reactions involving 1,2,3,4-tetrahydroisoquinolines (THIQ) are diverse. For instance, the reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent .Physical And Chemical Properties Analysis
8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride is a solid at room temperature . It has a molecular weight of 248.55 .Scientific Research Applications
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- THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
- The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity .
- The reaction was first described by Pictet and Spengler in the year 1911, wherein phenylethylamine 19 and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ 20 in 40% yield .
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- 1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds .
- In recent years, considerable research interest has been witnessed toward synthesis of its C (1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .
- This minireview offers short and non-exhaustive epitome of various multicomponent reactions for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .
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- THIQ analogs have shown diverse biological activities against various infective pathogens and neurodegenerative disorders .
- The THIQ heterocyclic scaffold has resulted in the development of novel THIQ analogs with potent biological activity .
- The structural–activity relationship (SAR) and their mechanism of action of THIQ analogs have been studied .
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Biological Activities and SAR Studies
- THIQ analogs exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
- The structural–activity relationship (SAR) and their mechanism of action of THIQ analogs have been studied .
- The reaction was first described by Pictet and Spengler in the year 1911, wherein phenylethylamine 19 and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ 20 in 40% yield .
Safety And Hazards
Future Directions
The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity . These compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders, indicating their potential for future research and development .
properties
IUPAC Name |
8-bromo-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN.ClH/c10-9-3-1-2-7-4-5-11-6-8(7)9;/h1-3,11H,4-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWVDBMVHDRRLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC=C2Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670360 | |
Record name | 8-Bromo-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
CAS RN |
1159813-53-2 | |
Record name | 8-Bromo-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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